molecular formula C11H12ClN3O2 B2368720 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride CAS No. 879657-96-2

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride

Cat. No. B2368720
M. Wt: 253.69
InChI Key: SAZZTADGKDAIAE-UHFFFAOYSA-N
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Description

“4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride” is a chemical compound that has been studied for its potential anticancer properties . It is a hybrid compound that has been synthesized and evaluated for its inhibitory activities against certain cancer cell lines .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis process involved the creation of these hybrids, which were then evaluated for their cytotoxic properties .


Molecular Structure Analysis

The molecular structure of these hybrids was established through NMR and MS analysis . This analysis helped to confirm the successful synthesis of the hybrids and provided a basis for further evaluation of their properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these hybrids were carefully analyzed. The in situ reactions regulated the structure via changing the concentration of HDTBA during the assembly process, which in turn regulated the coordination competition between HDTBA and inorganic anions, thus generating different structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of these hybrids were evaluated as part of the synthesis process. The compounds synthesized are thermally stable with decomposition onset temperatures of 147–228 °C and exhibit acceptable densities of 1.77–1.80 g cm −3 .

Scientific Research Applications

Molecular Building Blocks for Metal-Organic Frameworks

Research has highlighted the use of derivatives of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride as molecular building blocks in the synthesis of metal-organic frameworks (MOFs). These MOFs have been synthesized by combining the ligand with zinc chloride or zinc bromide, leading to the formation of three-dimensional frameworks through hydrogen bonding interactions (Lincke, Lässig, & Krautscheid, 2009).

Novel Antibacterial and Antitubercular Agents

A series of compounds, including derivatives of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride, have been synthesized and evaluated for their potential antibacterial and antitubercular properties. These compounds displayed significant activity against various bacterial strains, including the Mycobacterium tuberculosis H37Rv strain (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Iron Complex Formation and Oxidative Stress

Another research area involves the complex formation of derivatives of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride with iron ions. These complexes have been studied for their stability and redox properties, particularly in relation to oxidative stress and potential involvement in biological systems (Steinhauser, Heinz, Bartholomä, Weyhermüller, Nick, & Hegetschweiler, 2005).

Supramolecular Transition Metal Complexes

Research into supramolecular transition metal complexes based on triazole-benzoic acid derivatives, including 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride, has been conducted. These complexes exhibit interesting structural, spectroscopic, and thermal properties and can assemble into 3D supramolecular frameworks with potential applications in various fields (Wang, Wang, Du, Zhou, Yan, & Zhao, 2018).

Future Directions

The results of the studies indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions for research and development in this area.

properties

IUPAC Name

4-(3,5-dimethyl-1,2,4-triazol-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c1-7-12-8(2)14(13-7)10-5-3-9(4-6-10)11(15)16;/h3-6H,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVATNKPBLDDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride

CAS RN

879657-96-2
Record name 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride
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